bothrojaracin - 150633-76-4

bothrojaracin

Catalog Number: EVT-1518439
CAS Number: 150633-76-4
Molecular Formula: C16H20O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bothrojaracin is a potent thrombin inhibitor derived from the venom of the South American snake, Bothrops jararaca. This compound has garnered attention due to its specific inhibitory action on thrombin, an enzyme critical in the coagulation cascade. Bothrojaracin is composed of two polypeptide chains with molecular masses of 15 kDa and 13 kDa, linked by disulfide bridges. Its isoelectric point is reported to be 4.2, and it has a total molecular mass of approximately 27 kDa . The compound does not exhibit phospholipase A2 activity or other fibrinolytic actions, which distinguishes it from many other components found in snake venom.

Source and Classification

Bothrojaracin is classified as a serine protease inhibitor, specifically targeting thrombin. It is sourced from the venom of Bothrops jararaca, a species known for its diverse array of biologically active molecules. The venom of this snake contains various enzymes and peptides that can affect hemostasis and vascular function, making it a valuable source for discovering novel therapeutic agents .

Synthesis Analysis

Methods

The synthesis of bothrojaracin can be approached through various methods, including:

  • Isolation from Venom: The primary method involves extracting bothrojaracin from the venom of Bothrops jararaca. This process typically includes steps such as filtration, chromatography, and purification techniques to isolate the compound in its active form .
  • Solid Phase Peptide Synthesis: This method allows for the production of synthetic peptides that mimic the structure of bothrojaracin. Techniques such as automated solid-phase peptide synthesis can be employed to create analogs for further study .

Technical Details

Purification techniques often utilized include high-performance liquid chromatography (HPLC) and affinity chromatography, which help in achieving high purity levels necessary for biological assays. The characterization of bothrojaracin's structure and activity is crucial for understanding its mechanism as a thrombin inhibitor.

Molecular Structure Analysis

Structure

Bothrojaracin consists of two polypeptide chains that are interconnected by disulfide bonds. The precise amino acid sequence and three-dimensional structure are essential for its biological activity, particularly its ability to bind to thrombin without altering its catalytic function on peptide substrates .

Data

  • Molecular Mass: 27 kDa
  • Isoelectric Point: 4.2
  • Polypeptide Chains: 15 kDa and 13 kDa linked by disulfide bridges
Chemical Reactions Analysis

Reactions

Bothrojaracin functions primarily through noncovalent interactions with alpha-thrombin. It forms a complex that inhibits thrombin's ability to bind to fibrinogen, thus prolonging clotting times. The compound exhibits competitive inhibition with an inhibition constant (Ki) of approximately 15 nM .

Technical Details

The binding affinity of bothrojaracin to alpha-thrombin has been characterized using various biochemical assays, demonstrating its effectiveness at low concentrations (IC50 ranging from 1 to 20 nM). Additionally, bothrojaracin inhibits the activation of protein C by thrombin, further illustrating its role in modulating coagulation processes .

Mechanism of Action

Bothrojaracin acts by binding to the exosite of alpha-thrombin, which is distinct from the active site where substrate cleavage occurs. This binding prevents thrombin from interacting with fibrinogen and thrombomodulin, thereby inhibiting platelet aggregation and secretion processes associated with thrombin's action .

Process and Data

  • Inhibition Type: Competitive inhibition
  • Effects on Thrombin: Reduces binding to fibrinogen (Ki = 15 nM), inhibits protein C activation by up to 87% .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder post-purification.
  • Solubility: Soluble in aqueous solutions suitable for biological assays.

Chemical Properties

Applications

Bothrojaracin has significant potential in scientific research and therapeutic applications due to its specific inhibitory effects on thrombin:

  • Anticoagulant Research: As a model for studying thrombin inhibition and developing new anticoagulant therapies.
  • Platelet Function Studies: Useful in examining platelet aggregation mechanisms under controlled conditions.
  • Drug Development: Potential lead compound for designing new drugs targeting coagulation disorders.
Introduction to Bothrojaracin

Discovery and Biological Source (Bothrops jararaca Venom)

Bothrojaracin is a 27 kDa C-type lectin-like protein (snaclec) isolated from the venom of the pit viper Bothrops jararaca, a medically significant species endemic to South America [2] [3]. Discovered in 1993 by Zingali et al., it consists of two non-identical polypeptide chains (α-subunit: 15 kDa; β-subunit: 13 kDa) linked by disulfide bonds [3] [4]. Unlike enzymatic venom components (e.g., snake venom metalloproteinases, SVMPs), bothrojaracin functions as a non-enzymatic antagonist of hemostasis through targeted protein-protein interactions [4] [6]. Its structural homology to mammalian C-type lectins is characterized by a conserved folding pattern, though it lacks carbohydrate-binding activity. Instead, bothrojaracin features specialized exosite-binding regions that enable high-affinity interactions with coagulation factors [4] [7].

Table 1: Structural Characteristics of Bothrojaracin

PropertyDetailReference
Molecular Weight27 kDa [4]
Subunit Compositionα-chain (15 kDa) and β-chain (13 kDa) [3]
Structural ClassC-type lectin-like protein (snaclec) [4]
Disulfide BondsInterchain linkages stabilizing α/β heterodimer [4]
Carbohydrate BindingAbsent [4]

Historical Context in Hemostasis Research

Bothrojaracin’s identification revolutionized understanding of thrombin regulation. Prior research focused on catalytic site inhibitors (e.g., heparin-antithrombin III complex), but bothrojaracin revealed the therapeutic potential of exosite-directed inhibition [3] [5]. Key milestones include:

  • 1996: Characterization as a bivalent thrombin inhibitor binding both exosite I (fibrinogen-recognition site) and exosite II (heparin-binding site) [3].
  • 1999: Demonstration of its calcium-independent interaction with prothrombin, preventing proteolytic activation [1] [4].
  • 2000s: Validation in murine thrombosis models, where it reduced thrombus size by 95% and prevented fatal pulmonary thromboembolism [4] [5].

This research underscored exosites as viable targets for anticoagulant design, shifting drug development beyond active-site blockade [5] [7].

Table 2: Key Research Milestones for Bothrojaracin

YearDiscoverySignificance
1993Initial isolation from B. jararaca venomIdentified structural class and thrombin affinity [3]
1996Dual exosite binding mechanismRevealed allosteric thrombin inhibition paradigm [3]
1999Prothrombin complex formationShowed inhibition upstream of thrombin generation [4]
2005In vivo antithrombotic efficacyProven therapeutic potential in thrombosis models [4]

Significance as a Thrombin/Prothrombin Inhibitor

Bothrojaracin exhibits a unique dual mechanism:

Thrombin Inhibition

It binds thrombin with high affinity (Kd = 0.6 nM) via simultaneous interactions at:

  • Exosite I: Blocks fibrinogen binding, preventing fibrin clot formation and thrombin-mediated platelet activation [3] [7].
  • Exosite II: Displaces heparin and disrupts assembly of the prothrombinase complex (Factor Xa/Factor Va) [3] [5].This bivalent binding induces conformational changes in thrombin’s catalytic site, impairing substrate hydrolysis without direct active-site interaction [3] [7].

Prothrombin Interaction

Bothrojaracin forms a 1:1 non-covalent complex with prothrombin via its "proexosite I" region, sterically hindering proteolytic conversion to active thrombin by prothrombinase [1] [4]. This calcium-independent interaction (Kd ~0.3 µM) is enhanced by heparin competition at exosite II [4] [5].

Physiological Implications

  • Anticoagulation: Prolongs clotting time by inhibiting fibrin generation and platelet aggregation [4].
  • Antithrombotic Efficacy: In murine models, abolishes thrombus formation at nanomolar concentrations [4] [5].
  • Selectivity: Unlike heparin, does not induce bleeding diathesis in preclinical studies due to its targeted exosite specificity [5].

Table 3: Mechanisms of Bothrojaracin in Hemostasis

TargetBinding SiteFunctional ConsequenceAffinity
ThrombinExosite IFibrinogen cleavage blockade; impaired platelet activationKd = 0.6 nM [3]
ThrombinExosite IIHeparin displacement; prothrombinase complex disruptionKd = 0.6 nM [3]
ProthrombinProexosite IPrevention of thrombin generationKd = 0.3 µM [4]

Properties

CAS Number

150633-76-4

Product Name

bothrojaracin

Molecular Formula

C16H20O8

Synonyms

bothrojaracin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.